molecular formula C22H20F2N2O3 B3016621 N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946379-94-8

N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B3016621
CAS No.: 946379-94-8
M. Wt: 398.41
InChI Key: LMMXNTMWSGGASQ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound featuring a pyridinone core substituted with a 4-methylbenzyloxy group at position 5 and a methyl group at position 2. The acetamide side chain is linked to a 2,4-difluorophenyl moiety, a structural motif commonly associated with enhanced bioavailability and target binding in medicinal and agrochemical applications.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N2O3/c1-14-3-5-16(6-4-14)13-29-21-11-26(15(2)9-20(21)27)12-22(28)25-19-8-7-17(23)10-18(19)24/h3-11H,12-13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMXNTMWSGGASQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a difluorophenyl moiety and a pyridine derivative. Its molecular formula is C₁₈H₁₈F₂N₂O₂, and it has notable properties that contribute to its biological activity.

Aldose Reductase Inhibition

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of aldose reductase (ALR2). Aldose reductase plays a crucial role in the polyol pathway, particularly in conditions associated with oxidative stress, such as diabetes. Inhibiting this enzyme can mitigate complications arising from hyperglycemia by reducing the accumulation of sorbitol and fructose.

  • Inhibition Potency : Studies have shown that compounds similar to this compound exhibit IC50 values ranging from 0.032 μM to 0.468 μM for ALR2 inhibition, indicating strong inhibitory potential .

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. Antioxidants are crucial in combating oxidative stress by neutralizing free radicals, thereby preventing cellular damage.

  • Mechanistic Insights : The presence of hydroxyl groups in related compounds has been linked to enhanced antioxidant activity. For instance, structural modifications that introduce phenolic groups have been shown to increase the efficacy of antioxidant activity .

In Vitro Studies

In vitro studies have assessed the biological activity of this compound against various cell lines:

  • Cell Viability Assays : Compounds with similar structures were tested on human endothelial cells, showing a protective effect against oxidative damage induced by high glucose levels.
  • Lipid Peroxidation Suppression : The compound demonstrated significant inhibition of lipid peroxidation, as evidenced by reduced malondialdehyde (MDA) levels in treated cell cultures, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Diabetic Complications : A study involving diabetic rat models showed that administration of aldose reductase inhibitors led to significant improvements in retinal health and reduced neuropathic symptoms. This suggests that compounds like this compound may offer similar benefits .

Data Summary

Biological ActivityMechanismIC50 Value (μM)Reference
Aldose Reductase InhibitionEnzyme inhibition0.032 - 0.468
Antioxidant ActivityFree radical scavengingVaries
Lipid Peroxidation SuppressionMDA reductionSignificant

Comparison with Similar Compounds

Pyridinone-Based Analogs

  • 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide (): This analog replaces the 2,4-difluorophenyl group with a tetrahydrofuran-2-ylmethyl substituent.
  • N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (): This patented compound shares the pyridinone core and 2,4-difluorophenyl substituent but introduces an L-alanine ethyl group. The added amino acid moiety may enhance solubility or enable peptide-mediated targeting .

Fluorophenyl-Containing Compounds

  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, ): A herbicide with a difluorophenyl group and pyridinecarboxamide backbone. The trifluoromethylphenoxy group confers strong hydrophobic interactions, suggesting the target compound’s difluorophenyl-acetamide group could similarly enhance binding in agrochemical contexts .
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolopyrimidine-2-sulfonamide, ):
    This sulfonamide herbicide highlights the role of fluorine in improving metabolic stability. The target compound’s 2,4-difluorophenyl group may offer analogous resistance to oxidative degradation .

Acetamide Derivatives

  • N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide (): Synthesized via a multicomponent reaction, this compound shares the acetamide linkage and fluorophenyl group. Its cyclohexyl and propyl groups may increase steric bulk, reducing bioavailability compared to the target compound’s pyridinone core .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Diflufenican N-cyclohexyl Analog
Molecular Weight ~434 g/mol (estimated) 394.3 g/mol 334.2 g/mol
LogP (Lipophilicity) High (fluorine substituents) 3.9 (measured) Moderate (cyclohexyl group)
Solubility Likely low (aromatic core) Low (hydrophobic moieties) Moderate (amide groups)
Metabolic Stability High (fluorine resistance) High Variable

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